6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6-position and an isopropoxy group at the 4-position.
Preparation Methods
The synthesis of 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired product as an orange solid .
Chemical Reactions Analysis
6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), as well as oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression and induces apoptosis in cancer cells . Additionally, its ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, thereby blocking its activity .
Comparison with Similar Compounds
6-Chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the isopropoxy group, which may affect its biological activity and solubility.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with a triazole ring, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN4O |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
6-chloro-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H,10,11,12,13) |
InChI Key |
SYTNOHHMZCWXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=NN2)Cl |
Origin of Product |
United States |
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